3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide

Übersicht

Beschreibung

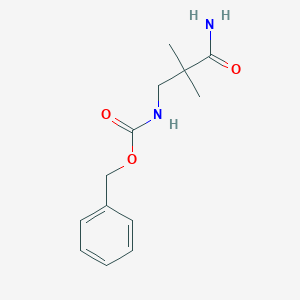

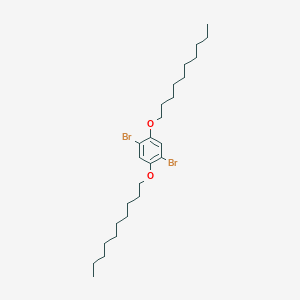

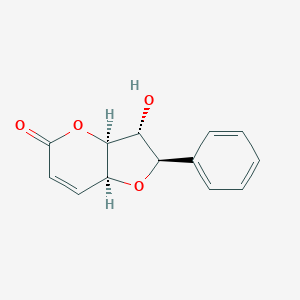

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 . It is an intermediate in the synthesis of the renin inhibitor aliskiren .

Synthesis Analysis

This compound is used as an intermediate in the synthesis of aliskiren . Aliskiren is a renin inhibitor that interacts with the renin-angiotensin system . Renin catalyzes the cleavage between angiotensinogen and angiotensin I, precursors to angiostensin .Molecular Structure Analysis

The molecular structure of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide is represented by the molecular formula C13H18N2O3 .Chemical Reactions Analysis

As an intermediate, this compound plays a crucial role in the synthesis of aliskiren . The exact chemical reactions involving this compound are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Renin Inhibitors

This compound is an intermediate in the synthesis of aliskiren , a renin inhibitor . Renin is an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Protection of Amines

The compound is used in the BOC protection of amines . This is a critical step in the synthesis of many biologically active molecules, where the amine functionality needs to be protected during the reaction .

Green Chemistry

The compound is used in green and eco-friendly routes for the BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This process is carried out in catalyst and solvent-free media under mild reaction conditions .

Synthesis of Amphiphilic Triblock Copolymers

Starting from MPEG-NH2, a series of amphiphilic triblock copolymers MPEG-b-PLL-b-PLA were synthesized through PEG-NH2-initiated ring-open polymerization of Nε-benzyloxycarbonyl-L-lysine . This process was followed by acylation coupling between the amino-terminated MPEG-b-PZLL-NH2 and carboxyl-terminal PLA .

Wirkmechanismus

Eigenschaften

IUPAC Name |

benzyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNAYCYSEPWHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630343 | |

| Record name | Benzyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide | |

CAS RN |

666844-61-7 | |

| Record name | Phenylmethyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666844-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)

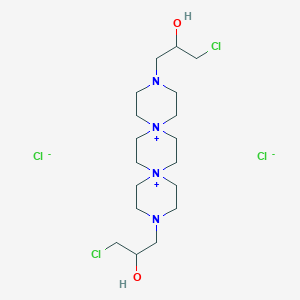

![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)

![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)